molecular formula C12H13BrN4O2S B2477839 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2319783-11-2

1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No. B2477839
M. Wt: 357.23
InChI Key: QFOYCIFDMQRRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a chemical compound with potential applications in scientific research. It is a triazole-based molecule that has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-((3-bromopropyl)sulfonyl)azetidine with 1H-1,2,4-triazole in the presence of a base to form the desired product.

Starting Materials
1-((3-bromopropyl)sulfonyl)azetidine, 1H-1,2,4-triazole, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 1-((3-bromopropyl)sulfonyl)azetidine and 1H-1,2,4-triazole in a suitable solvent (e.g. DMF, DMSO), Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours, Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound

Mechanism Of Action

The mechanism of action of 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is not fully understood. However, studies suggest that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. As an anti-inflammatory agent, this compound may work by inhibiting the activation of certain signaling pathways involved in the production of inflammatory cytokines.

Biochemical And Physiological Effects

Studies have reported various biochemical and physiological effects of 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. This compound has also been reported to exhibit good stability and solubility in water and organic solvents, making it suitable for use in various research applications.

Advantages And Limitations For Lab Experiments

The advantages of using 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its good stability and solubility in water and organic solvents. However, some limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole. These include:
1. Further studies to understand the mechanism of action of this compound in cancer cells and inflammatory pathways.
2. Investigation of the potential use of this compound as a therapeutic agent in cancer and inflammatory diseases.
3. Development of new synthetic methods to improve the yield and purity of this compound.
4. Exploration of the potential of this compound as a lead molecule for the development of new anticancer and anti-inflammatory drugs.
Conclusion
1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a potential anticancer and anti-inflammatory agent that has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research and drug development.

Scientific Research Applications

1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has potential applications in scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown potential as an anti-inflammatory agent, with studies reporting its ability to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

1-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYCIFDMQRRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

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